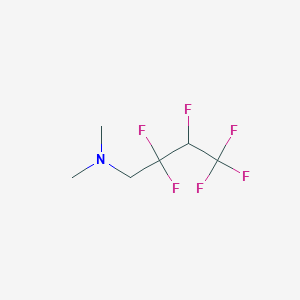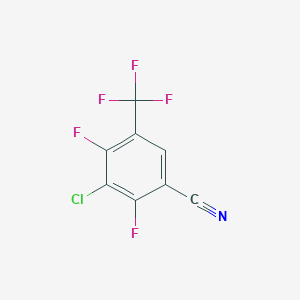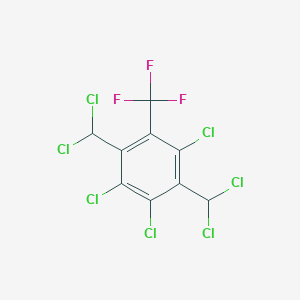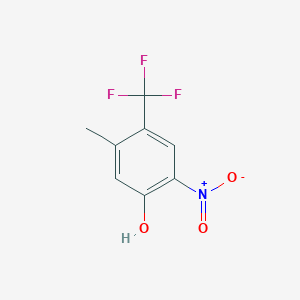
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane (BCTPC) is a cyclic organic compound that has been studied for its potential applications in scientific research. BCTPC is a versatile compound that can be synthesized in a variety of methods and has been used in a wide range of laboratory experiments.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been used in a variety of scientific research applications, including drug discovery, materials science, and biotechnology. In drug discovery, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been used to study drug metabolism and the effects of drugs on human cells. In materials science, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been used to study the properties of polymers and other materials. In biotechnology, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been used to study the effects of gene expression and protein synthesis.
Mecanismo De Acción
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been shown to interact with a variety of targets in the body, including enzymes, receptors, and other proteins. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to interact with receptors involved in signal transduction pathways. 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has also been shown to interact with proteins involved in DNA repair, cell cycle regulation, and cell death.
Biochemical and Physiological Effects
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to interact with receptors involved in signal transduction pathways. 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has also been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer effects. In addition, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been shown to modulate the activity of a variety of enzymes and proteins involved in metabolic processes, as well as to induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a variety of ways. In addition, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been shown to interact with a variety of targets in the body, allowing for the study of drug metabolism and the effects of drugs on human cells. However, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane also has some limitations. It is a relatively unstable compound, and its effects on the body can be unpredictable. In addition, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane can be toxic in high doses, and it can interfere with the activity of other drugs.
Direcciones Futuras
Given the potential applications of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane, there are numerous potential future directions for research. One potential direction is to further explore the effects of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane on drug metabolism and the effects of drugs on human cells. In addition, further research could be conducted to explore the effects of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane on signal transduction pathways, gene expression, and protein synthesis. Furthermore, further research could be conducted to explore the effects of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane on metabolic processes, cell death, and other biological processes. Finally, further research could be conducted to explore the potential therapeutic applications of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane, such as its anti-inflammatory, anti-angiogenic, and anti-cancer effects.
Métodos De Síntesis
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane can be synthesized in a variety of ways, such as by the reaction of bromoacetone and 2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane in dichloromethane, or by the reaction of bromoacetone and 2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane in acetonitrile. In both cases, the reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is completed in a few hours. Other methods of synthesis include the reaction of bromoacetone and 2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane in dimethylformamide, and the reaction of bromoacetone and 2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane in dimethyl sulfoxide.
Propiedades
IUPAC Name |
(1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3/c11-8(7-4-2-1-3-5-7)6-9(13,14)10(8,12)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZYFKBKQPQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)(C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)






![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)




